molecular formula C8H8BrNO B109649 6-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine CAS No. 105655-01-4

6-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine

Cat. No. B109649
M. Wt: 214.06 g/mol
InChI Key: RWKBNMSHIJBNAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine” is a chemical compound with the empirical formula C8H8BrNO . It is a solid substance and has a molecular weight of 214.06 g/mol .


Synthesis Analysis

The synthesis of 3,4-dihydro-2H-benzo[b][1,4]oxazines is generally achieved either by SNAr displacement of a fluorine atom on an activated phenyl ring by aminoalcohols or by hydride reduction of 2H-benzo[b][1,4]oxazin-3(4H)-ones obtained from the Bargellini reaction and subsequent lactam formation .


Molecular Structure Analysis

The molecular structure of “6-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine” can be represented by the SMILES string BrC1=CC=C2C(NCCO2)=C1 . The InChI representation is InChI=1S/C8H8BrNO/c9-6-1-2-8-7(5-6)10-3-4-11-8/h1-2,5,10H,3-4H2 .


Chemical Reactions Analysis

“6-Bromo-3,4-dihydro-2H-1,4-benzoxazine” is used as a reactant for the synthesis of N-dichloroacetyl-3,4-dihydro-2H-1,4-benzoxazine derivatives .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 214.06 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound are 212.97893 g/mol . The topological polar surface area of the compound is 21.3 Ų .

Scientific Research Applications

  • Anti-Cancer Research

    • Summary of Application : 6-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine has been used in the synthesis of novel isoxazole hybrids, which have shown potential as anti-cancer agents .
    • Methods of Application : The compounds were synthesized via a copper (I) catalyzed one-pot reaction of various aromatic aldehydes with 7-bromo-4-(prop-2-yn-1-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one .
    • Results : Three of the compounds exhibited remarkable anticancer activity compared to the standard drug etoposide. Molecular docking studies with EGFR also strengthened the in vitro anticancer activity .
  • Therapeutic Research

    • Summary of Application : 6-bromo-3,4-dihydro-2H-1,4-benzothiazine, a compound similar to 6-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine, has been studied for its potential as a therapeutic agent.
    • Methods of Application : While the specific methods of application are not detailed, the compound has been studied in the context of various diseases.
    • Results : It has shown promising results in the treatment of various diseases such as cancer, Alzheimer’s disease, and Parkinson’s disease.
  • Synthesis of Novel Compounds

    • Summary of Application : This compound has been used in the development of a new, efficient, and stereoselective one-pot synthesis protocol for benzo[b]oxazolo[3,4-d][1,4]oxazin-1-one derivatives .
    • Methods of Application : The synthesis was achieved through the Mitsunobu reaction and sequential cyclization .
    • Results : Various tricyclic fused benzoxazinyl-oxazolidinones were obtained in good to excellent yields and high enantioselectivities .
  • Catalyst in Chemical Reactions

    • Summary of Application : A compound similar to 6-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine, N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide (DCDBTSD), has been used as a highly efficient and homogeneous catalyst .
    • Methods of Application : DCDBTSD was used to catalyze the synthesis of 4H-pyran, pyranopyrazole and pyrazolo[1,2-b]phthalazine derivatives by a one-pot multi-component reaction (MCR) in water .
    • Results : The reaction was successful, indicating the potential of similar compounds as catalysts .
  • Development of New Efficient and Stereoselective One-Pot Synthesis Protocol

    • Summary of Application : This compound has been used in the development of a new, efficient, and stereoselective one-pot synthesis protocol for benzo[b]oxazolo[3,4-d][1,4]oxazin-1-one derivatives .
    • Methods of Application : The synthesis was achieved through the Mitsunobu reaction and sequential cyclization .
    • Results : Various tricyclic fused benzoxazinyl-oxazolidinones were obtained in good to excellent yields and high enantioselectivities .
  • Catalyst in Chemical Reactions

    • Summary of Application : A compound similar to 6-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine, N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide (DCDBTSD), has been used as a highly efficient and homogeneous catalyst .
    • Methods of Application : DCDBTSD was used to catalyze the synthesis of 4H-pyran, pyranopyrazole and pyrazolo[1,2-b]phthalazine derivatives by a one-pot multi-component reaction (MCR) in water .
    • Results : The reaction was successful, indicating the potential of similar compounds as catalysts .

Safety And Hazards

The compound is classified under GHS07 and has a signal word of "Warning" . It is classified as Acute Tox. 4 Oral . The compound is also classified as combustible solids .

Future Directions

While specific future directions for “6-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine” are not mentioned in the search results, it’s worth noting that 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives have been identified as potent and selective CDK9 inhibitors, suggesting potential applications in the treatment of hematologic malignancies .

properties

IUPAC Name

6-bromo-3,4-dihydro-2H-1,4-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c9-6-1-2-8-7(5-6)10-3-4-11-8/h1-2,5,10H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWKBNMSHIJBNAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00444026
Record name 6-Bromo-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine

CAS RN

105655-01-4
Record name 6-Bromo-3,4-dihydro-2H-benzo[1,4]oxazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105655-01-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of the product 5-bromo-2-(2-bromoethoxy)benzenamine (250 mg, 0.848 mmol) and K2CO3 (234 mg, 1.695 mmol) in DMF (5 mL) was stirred at 60° C. for 4 h. The mixture was diluted with water (100 mL) and extracted with ethyl acetate (100 mL). The organic layer was washed with water (3×50 mL) and brine (50 mL), concentrated to give 6-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine (170 mg, 94%) as a yellow oil. LCMS: 214 [M+1]+. 1H NMR (400 MHz, DMSO-d6) δ 3.26 (m, 2H), 4.08 (t, J=4.8 Hz, 2H), 6.06 (s, 1H), 6.56 (m, 2H), 6.69 (d, J=1.6 Hz, 1H).
Quantity
250 mg
Type
reactant
Reaction Step One
Name
Quantity
234 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine
Reactant of Route 2
Reactant of Route 2
6-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine
Reactant of Route 3
Reactant of Route 3
6-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine
Reactant of Route 4
6-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine
Reactant of Route 5
6-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine
Reactant of Route 6
6-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine

Citations

For This Compound
3
Citations
SR Sangani, RC Dabhi, M Kawad, J Parmar… - Journal of Molecular …, 2023 - Elsevier
A novel series of benzoxazine derivatives have been synthesized via microwave assistance and used as ligands for the synthesis of their Cu(II) complexes using the same benign …
Number of citations: 3 www.sciencedirect.com
M Frederickson, IR Selvam, D Evangelopoulos… - European Journal of …, 2022 - Elsevier
There is a pressing need for new drugs against tuberculosis (TB) to combat the growing resistance to current antituberculars. Herein a novel strategy is described for hit generation …
Number of citations: 3 www.sciencedirect.com
C Suebsuwong, B Dai, DM Pinkas… - European journal of …, 2020 - Elsevier
Receptor-interacting protein kinase 2 (RIPK2) is a key mediator of nucleotide-binding oligomerization domain (NOD) cell signaling that has been implicated in various chronic …
Number of citations: 14 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.